3-[3-(3-Azidopropoxy)propoxy]aniline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[3-(3-Azidopropoxy)propoxy]aniline hydrochloride is a chemical compound with the molecular formula C12H19ClN4O2. It is characterized by the presence of an azido group, which is known for its reactivity, and an aniline moiety, which is a common structural motif in many organic compounds.
Vorbereitungsmethoden
The synthesis of 3-[3-(3-Azidopropoxy)propoxy]aniline hydrochloride typically involves multiple steps. One common synthetic route includes the reaction of 3-(3-bromopropoxy)propoxybenzene with sodium azide to introduce the azido group. This is followed by the reduction of the intermediate product to yield the desired compound. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C).
Analyse Chemischer Reaktionen
3-[3-(3-Azidopropoxy)propoxy]aniline hydrochloride undergoes various types of chemical reactions:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azido group. Common reagents used in these reactions include hydrogen gas (for reduction) and oxidizing agents like potassium permanganate (for oxidation).
Wissenschaftliche Forschungsanwendungen
3-[3-(3-Azidopropoxy)propoxy]aniline hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of azido group reactivity and its interactions with biological molecules.
Industry: The compound is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 3-[3-(3-Azidopropoxy)propoxy]aniline hydrochloride involves its reactivity with various molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This reactivity is exploited in various applications, including bioconjugation and material science.
Vergleich Mit ähnlichen Verbindungen
3-[3-(3-Azidopropoxy)propoxy]aniline hydrochloride can be compared with other azido-containing compounds such as 3-azidopropylamine and 3-azidopropanol. While these compounds share the azido functional group, this compound is unique due to its aniline moiety, which imparts distinct chemical properties and reactivity.
Eigenschaften
Molekularformel |
C12H19ClN4O2 |
---|---|
Molekulargewicht |
286.76 g/mol |
IUPAC-Name |
3-[3-(3-azidopropoxy)propoxy]aniline;hydrochloride |
InChI |
InChI=1S/C12H18N4O2.ClH/c13-11-4-1-5-12(10-11)18-9-3-8-17-7-2-6-15-16-14;/h1,4-5,10H,2-3,6-9,13H2;1H |
InChI-Schlüssel |
ZXJNFWIWDXEFIO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)OCCCOCCCN=[N+]=[N-])N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.